Edetate diammonium copper

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

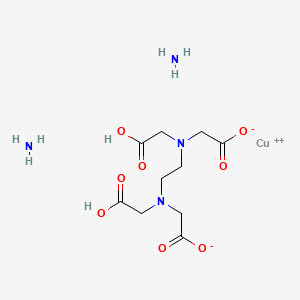

Edetate diammonium copper is a coordination compound formed by the complexation of copper ions with ethylenediaminetetraacetic acid (EDTA) and ammonium ions. This compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications. The chemical formula for this compound is C10H20CuN4O8.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Edetate diammonium copper can be synthesized through the reaction of copper sulfate with ethylenediaminetetraacetic acid in the presence of ammonium hydroxide. The reaction typically occurs in an aqueous medium, and the resulting product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

- Dissolving ethylenediaminetetraacetic acid in water.

- Adding copper sulfate to the solution and stirring until fully dissolved.

- Introducing ammonium hydroxide to the mixture to facilitate the formation of the diammonium complex.

- Crystallizing the product by cooling the solution and filtering out the solid compound.

Análisis De Reacciones Químicas

Types of Reactions: Edetate diammonium copper primarily undergoes complexation reactions. It can also participate in redox reactions due to the presence of copper ions.

Common Reagents and Conditions:

Complexation Reactions: These reactions involve the binding of metal ions to the EDTA ligand. Common reagents include metal salts such as copper sulfate, and the reactions typically occur in aqueous solutions.

Redox Reactions: In the presence of reducing agents, the copper ions in this compound can be reduced from Cu(II) to Cu(I). Conversely, oxidizing agents can oxidize Cu(I) back to Cu(II).

Major Products Formed:

Complexation Reactions: The primary product is the stable this compound complex.

Redox Reactions: Depending on the reagents used, the products can include reduced or oxidized forms of copper, such as copper(I) oxide or copper(II) oxide.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Composition:

- Formula: C₁₀H₂₀CuN₄O₈

- Molecular Weight: 387.83 g/mol

Mechanism of Action:

EDTA-Cu acts as a chelating agent, forming stable complexes with metal ions. The EDTA ligand binds to copper ions through multiple coordinate bonds, effectively sequestering them and preventing participation in unwanted reactions. This mechanism is crucial in applications ranging from analytical chemistry to medicine.

Scientific Research Applications

-

Analytical Chemistry

- Chelating Agent: EDTA-Cu is used to sequester metal ions in various analytical techniques, including complexometric titrations and water hardness analysis.

- Stabilization of Metal Ions: It stabilizes metal ions in solution, which is essential for accurate analytical measurements.

-

Biological Research

- Metal Ion Interactions: The compound is employed to study interactions between metal ions and biomolecules, providing insights into enzymatic reactions where metal ions play a critical role.

- Inhibition Studies: EDTA-Cu can inhibit metal-dependent enzymes, serving as a tool for biochemical assays.

- Medical Applications

-

Industrial Applications

- Water Treatment: The compound is utilized in water treatment processes to remove metal contaminants, improving water quality.

- Textile Industry: In textile manufacturing, EDTA-Cu prevents metal ion interference during dyeing processes, ensuring color consistency and quality.

Data Table: Comparison of Chelating Agents

| Chelating Agent | Metal Ion Binding Affinity | Primary Application |

|---|---|---|

| Edetate Diammonium Copper | High | Analytical chemistry, medicine |

| Disodium EDTA | Moderate | Water treatment |

| Calcium Disodium EDTA | High | Chelation therapy |

| Tetrasodium EDTA | High | Industrial applications |

Case Studies

- Case Study: Lead Poisoning Treatment

- Case Study: Water Quality Improvement

- Case Study: Textile Dyeing Process

Mecanismo De Acción

The mechanism of action of edetate diammonium copper involves the chelation of metal ions. The EDTA ligand forms multiple coordinate bonds with the metal ion, creating a stable complex. This chelation process effectively sequesters the metal ion, preventing it from participating in unwanted chemical reactions. The molecular targets include metal ions such as calcium, magnesium, and iron, which are bound and rendered inactive by the chelation process.

Comparación Con Compuestos Similares

Disodium EDTA: Similar to edetate diammonium copper, disodium EDTA is used for chelation but lacks the ammonium ions.

Calcium Disodium EDTA: This compound is used in chelation therapy and has a similar chelating mechanism but includes calcium ions.

Tetrasodium EDTA: Another variant of EDTA, used primarily in industrial applications for its strong chelating properties.

Uniqueness: this compound is unique due to the presence of both ammonium and copper ions, which enhance its chelating ability and make it particularly effective in applications requiring the stabilization of copper ions. Its ability to form stable complexes with a wide range of metal ions makes it versatile and valuable in various scientific and industrial fields.

Actividad Biológica

Edetate diammonium copper (EDTA-Cu) is a chelating agent that plays a significant role in various biological and industrial applications. This compound is formed by the coordination of copper ions with ethylenediaminetetraacetic acid (EDTA) and ammonium ions, resulting in a stable complex that exhibits unique biological activities. This article delves into the biological activity of EDTA-Cu, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure:

- Molecular Formula: C10H20CuN4O8

- Molecular Weight: 305.74 g/mol

Mechanism of Action:

EDTA-Cu functions primarily through its ability to chelate metal ions, particularly copper. The chelation process involves the formation of multiple coordinate bonds between the EDTA ligand and metal ions, resulting in a stable complex that prevents the metal from participating in unwanted chemical reactions. This is crucial in biological systems where excess metal ions can lead to toxicity or interfere with enzymatic processes.

Biological Applications

-

Chelation Therapy:

- EDTA-Cu is utilized in chelation therapy to treat heavy metal poisoning, particularly in cases involving copper toxicity. By binding to excess copper ions, it facilitates their excretion from the body, thereby reducing toxicity levels.

-

Agricultural Uses:

- As a micronutrient supplement, EDTA-Cu is employed in agriculture to provide essential copper to plants. It enhances nutrient uptake and improves plant health, especially in soils deficient in copper.

-

Biomedical Research:

- In laboratory settings, EDTA-Cu serves as a tool for studying metal ion interactions with biological molecules. It is used to investigate the role of copper in enzymatic reactions and its impact on cellular processes.

Case Studies and Experimental Data

- Toxicity Studies:

- Biodegradation Rates:

- Agronomic Impact:

Comparative Analysis

| Compound | Chelating Ability | Primary Application | Safety Profile |

|---|---|---|---|

| This compound | High | Chelation therapy, agriculture | Favorable |

| Disodium EDTA | Moderate | Heavy metal detoxification | Generally safe |

| Calcium Disodium EDTA | Moderate | Food preservation | Safe at low doses |

Propiedades

Número CAS |

67989-88-2 |

|---|---|

Fórmula molecular |

C10H20CuN4O8 |

Peso molecular |

387.83 g/mol |

Nombre IUPAC |

diazanium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Cu.2H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;2*1H3/q;+2;;/p-2 |

Clave InChI |

QWQCKWBAUUOYMU-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].N.N.[Cu+2] |

SMILES canónico |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[Cu+2] |

Key on ui other cas no. |

67989-88-2 |

Descripción física |

Liquid |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.